

A Technical Guide to Methylamino-PEG5-azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylamino-PEG5-azide

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Introduction

Methylamino-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal methylamino group and an azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Data

The fundamental characteristics of **Methylamino-PEG5-azide** are summarized below, providing essential information for its application in experimental design.

Property	Value	Source(s)
CAS Number	2055046-24-5	[1]
Molecular Weight	320.4 g/mol	[1]
Molecular Formula	C13H28N4O5	[1]
Purity	Typically ≥95%	N/A
Appearance	Varies (often a liquid or oil)	N/A
Solubility	Soluble in water and common organic solvents (e.g., DMSO, DMF)	[1]
Storage	Recommended at -20°C	[1]

Chemical Reactivity and Applications

Methylamino-PEG5-azide's utility stems from its two distinct reactive functional groups, enabling sequential or orthogonal conjugation strategies. The hydrophilic PEG5 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

The methylamino group is reactive towards carboxylic acids, activated esters (such as N-hydroxysuccinimide or NHS esters), and carbonyls (aldehydes and ketones).[1][2] This functionality is commonly exploited for coupling the linker to proteins, peptides, or other molecules bearing these groups.

The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming a stable triazole linkage.[2]

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein.[4][6] **Methylamino-PEG5-azide** serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4][5]

Experimental Protocols

The following are detailed, exemplary protocols for the two primary reaction types involving **Methylamino-PEG5-azide**.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of **Methylamino-PEG5-azide** to a molecule containing a carboxylic acid using carbodiimide chemistry.

Materials:

- Molecule of interest with a carboxylic acid group
- **Methylamino-PEG5-azide**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for the coupling step; MES buffer, pH 4.5-6.0 for the activation step)[7]
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
 - Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

- Stir the reaction mixture at room temperature for 15-30 minutes in a low pH buffer (e.g., MES buffer, pH 4.5-6.0) for optimal activation.[\[7\]](#)
- Coupling Reaction:
 - Dissolve **Methylamino-PEG5-azide** in the reaction buffer.
 - Add the activated carboxylic acid solution to the **Methylamino-PEG5-azide** solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 for efficient coupling.[\[7\]](#)
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
 - Quench any unreacted NHS esters by adding a quenching solution.
 - Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of a **Methylamino-PEG5-azide** conjugate and an alkyne-containing molecule.

Materials:

- **Methylamino-PEG5-azide** conjugate (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

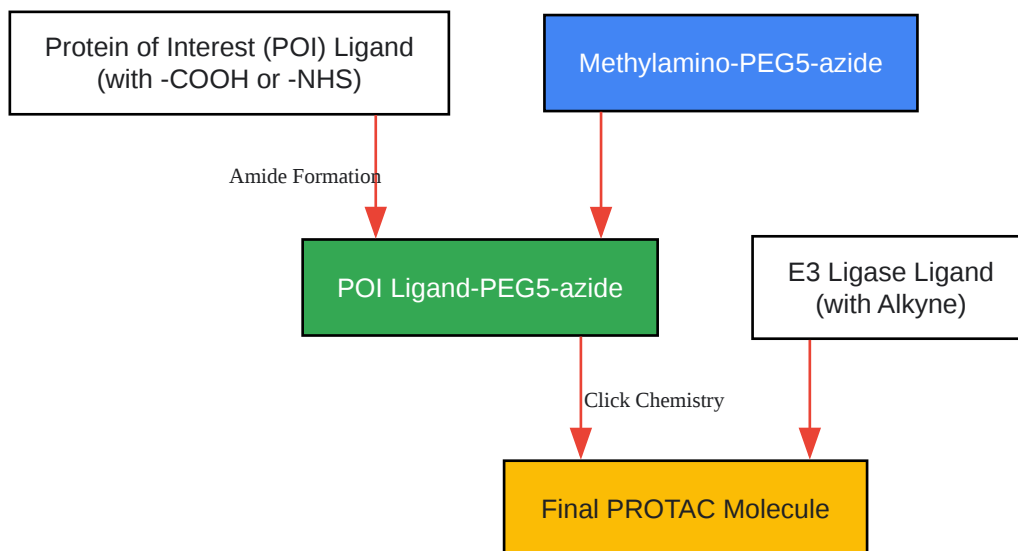
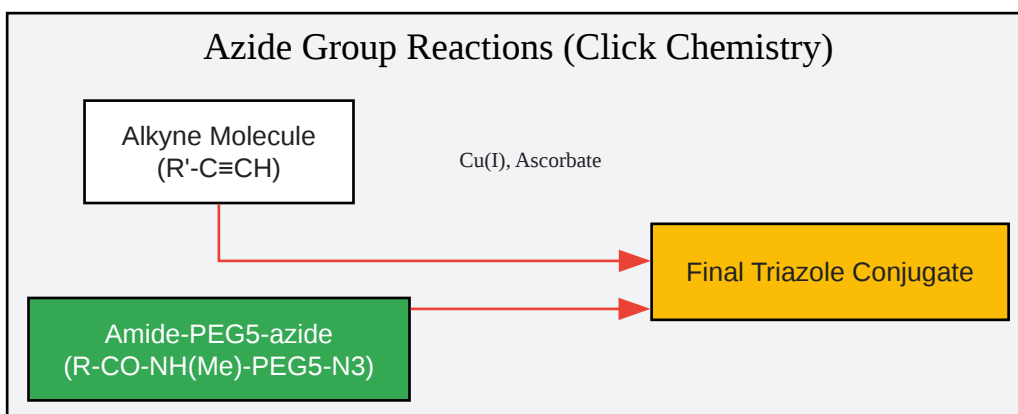
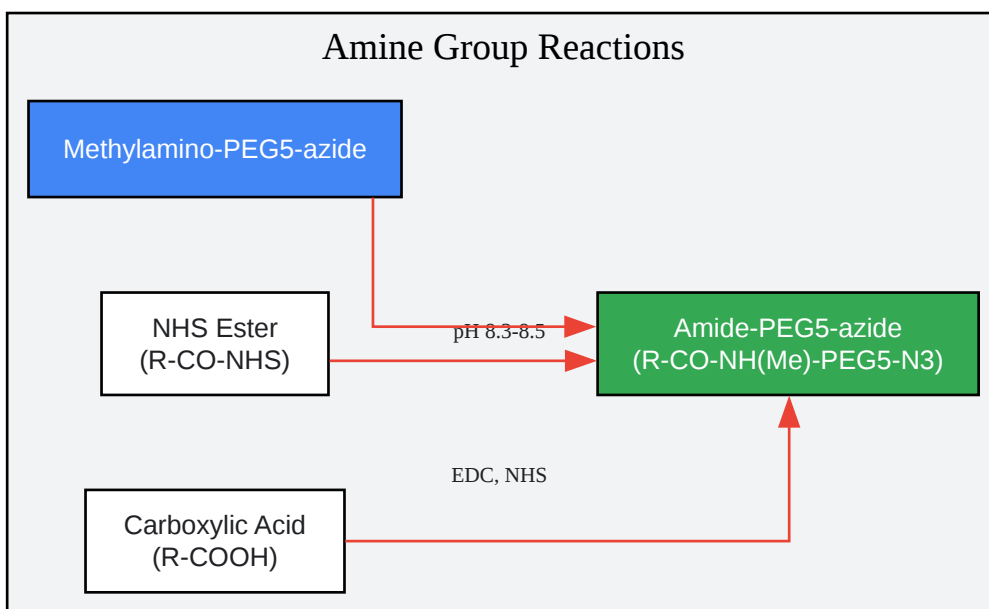
- Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)[8]

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the **Methylamino-PEG5-azide** conjugate, the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA in the chosen solvent system.[8]
- Reaction Setup:
 - In a reaction vessel, combine the **Methylamino-PEG5-azide** conjugate and the alkyne-containing molecule.
 - Add the THPTA ligand to the mixture, followed by the CuSO₄ solution.[8]
- Initiation of the Reaction:
 - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
 - The reaction is typically rapid and can be carried out at room temperature for 1-4 hours.
- Purification:
 - Purify the final conjugate using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation.

Visualization of Logical Relationships

The following diagrams illustrate the key reaction pathways and the logical workflow for the application of **Methylamino-PEG5-azide**.



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References

- 1. Methylamino-PEG5-azide, 2055046-24-5 | BroadPharm [broadpharm.com]
- 2. Methylamino-PEG3-azide, 1355197-57-7 | BroadPharm [broadpharm.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [A Technical Guide to Methylamino-PEG5-azide: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608988#cas-number-and-molecular-weight-of-methylamino-peg5-azide]

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